Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxypropyl)methacrylamide

Drug Delivery Immunogenicity Liposomes

N-(2-hydroxypropyl)methacrylamide (HPMA) is the hydrophilic monomer of choice for biomedical polymer synthesis. Unlike HEMA or PEG-methacrylates, HPMA polymers exhibit superior hydrolytic stability, proven non-immunogenicity, and no accelerated blood clearance (ABC) effect in repeated liposomal dosing. RAFT polymerization yields exceptionally low dispersity (Đ ≤ 1.04) for precise polymer-drug conjugates. Surface-grafted poly(HPMA) brushes achieve near-zero protein adsorption (<0.3 ng/cm²), while clinical precedent in NeuroGel™ validates tissue-engineering applications. Stocking ≥98% purity grades suitable for controlled radical polymerization.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 21442-01-3
Cat. No. B1200509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxypropyl)methacrylamide
CAS21442-01-3
Synonyms2-hydroxypropyl methacrylamide
HPMA polymer
N-(2-hydroxypropyl)methacrylamide
poly(hydroxypropyl methacrylamide)
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C(=C)C)O
InChIInChI=1S/C7H13NO2/c1-5(2)7(10)8-4-6(3)9/h6,9H,1,4H2,2-3H3,(H,8,10)
InChIKeyOKPYIWASQZGASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-hydroxypropyl)methacrylamide (HPMA) CAS 21442-01-3: Monomer Procurement for Biocompatible Polymer Synthesis


N-(2-hydroxypropyl)methacrylamide (HPMA, CAS 21442-01-3) is a hydrophilic vinyl monomer that serves as the foundational building block for the synthesis of poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA) and its copolymers. This white to light-yellow crystalline powder is widely used to produce water-soluble, non-immunogenic, and biocompatible polymers for biomedical applications, particularly drug delivery [1]. The polymer is notable for its ability to exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting [2], making it a core material in the development of advanced nanomedicines. Commercial availability typically ranges from 98.0% to >99% purity by GC , suitable for controlled polymerization techniques including RAFT and ATRP [3].

HPMA Monomer Procurement: Critical Material Differences vs. PEG, HEMA, and Acrylamide Alternatives


Despite superficial similarities in hydrophilicity, substituting HPMA with alternative monomers such as 2-hydroxyethyl methacrylate (HEMA), polyethylene glycol (PEG) methacrylates, or N-(2-hydroxypropyl)acrylamide (HPMAm) leads to fundamentally different polymer properties, biocompatibility profiles, and synthetic control. HPMA's unique combination of a methacrylamide backbone with a hydroxypropyl side chain confers specific advantages: it provides greater hydrolytic stability compared to acrylamide analogs, superior immunocompatibility with respect to accelerated blood clearance (ABC) compared to PEG, and distinct antifouling and water uptake properties compared to HEMA. These differences are quantifiable in polymerization kinetics, protein resistance assays, and in vivo circulation profiles, as detailed in the following evidence.

HPMA Evidence-Based Differentiation: Quantifiable Performance Metrics vs. PEG and In-Class Comparators


Liposomal Circulation and Immunogenicity: HPMA Eliminates Accelerated Blood Clearance vs. PEG

A key differentiator for HPMA-based coatings is the absence of the Accelerated Blood Clearance (ABC) phenomenon, a major drawback of PEGylation. In a direct head-to-head comparison of polymer-modified liposomes, HPMA did not induce an ABC effect in rats, whereas PEG and PMOX (poly(2-methyl-2-oxazoline)) triggered a pronounced ABC response, which is correlated with the generation of anti-polymer IgM antibodies [1]. This lack of ABC effect directly translates to superior long-circulating properties upon repeated administration [2].

Drug Delivery Immunogenicity Liposomes Stealth Polymers

Antifouling Surface Performance: Poly(HPMA) Brushes Achieve Near-Zero Protein Adsorption

Poly(HPMA) brushes, when grafted at optimal thickness (25-45 nm), demonstrate exceptional antifouling capabilities. A direct study on surface-initiated polymerization showed that polyHPMA brushes achieve almost zero protein adsorption (< 0.3 ng/cm²) from both single-protein solutions and diluted human blood plasma [1]. This performance establishes a clear quantitative benchmark for HPMA's utility in creating non-fouling biomedical surfaces.

Antifouling Coatings Surface Science Protein Adsorption Biomaterials

Polymerization Kinetics and Molecular Weight Control: HPMA Enables RAFT Polymerization with Very Low Dispersity

HPMA is uniquely amenable to controlled radical polymerization techniques like RAFT, enabling the synthesis of well-defined polymers with exceptionally low dispersity (Đ). Under microwave-assisted RAFT conditions, HPMA polymerization exhibits pseudo-first-order kinetics and achieves dispersities of ≤ 1.04, indicating near-monodisperse polymer populations [1]. This is a significant advantage over acrylamide analogs, where RAFT control can be less precise (e.g., 8x faster but less controlled polymerization reported for HPMAm) [2].

Polymer Chemistry RAFT Polymerization Synthesis Kinetics

In Vivo Biodistribution: pHPMA vs. PEG and PEtOx as Stealth Coatings for Nanoparticles

A head-to-head in vivo study comparing pHPMA, PEG, and PEtOx as stealth coatings for hydroxyapatite nanoparticles in a solid tumor model revealed significant differences in tumor accumulation. While PEG and PEtOx showed comparably good results, pHPMA-coated nanoparticles exhibited significantly worse tumor accumulation [1]. This negative comparative result highlights the context-dependent nature of stealth polymer performance and underscores that HPMA-based materials should be selected based on specific application requirements, not as a universal substitute for PEG.

Nanoparticle Coating Biodistribution Tumor Targeting In Vivo Imaging

HPMA Monomer: Optimal Use Cases for Scientific and Industrial Procurement


Development of Long-Circulating Liposomal Formulations for Chronic Therapies

Based on evidence that HPMA-coated liposomes do not induce an Accelerated Blood Clearance (ABC) effect and show better long-circulating properties after repeated administration compared to PEGylated liposomes [1], procurement of HPMA monomer is strongly indicated for R&D into liposomal drug products intended for chronic, multi-dose regimens. This application leverages HPMA's immunocompatibility to overcome a key limitation of current PEG-based stealth liposomes, offering a path to safer and more effective long-term treatments.

Synthesis of Near-Monodisperse Copolymers for Targeted Drug Conjugates

The demonstrated ability to synthesize HPMA-based polymers with extremely low dispersity (Đ ≤ 1.04) via RAFT polymerization [2] makes this monomer ideal for producing polymer-drug conjugates where precise control over molecular weight and drug-loading distribution is critical for reproducible pharmacokinetics and therapeutic efficacy. Procurement should be prioritized for projects developing HPMA copolymer-drug conjugates requiring high batch-to-batch consistency for regulatory filings.

Creating Non-Fouling Biosensor and Implant Surfaces

For applications requiring the prevention of non-specific protein adsorption on surfaces, HPMA is a preferred monomer. Evidence shows that surface-grafted poly(HPMA) brushes can achieve nearly zero protein adsorption (< 0.3 ng/cm²) from complex biological fluids when fabricated at optimal thickness [3]. This makes HPMA a valuable material for coating biosensor components, implantable devices, and microfluidic channels where biofouling can severely degrade performance.

Formulation of Biocompatible Hydrogels for Tissue Engineering

The biocompatibility and non-immunogenicity of pHPMA hydrogels have been clinically demonstrated, most notably in the NeuroGel™ product for spinal cord repair [4]. This established clinical precedent provides a strong rationale for procuring HPMA monomer for research into other tissue engineering and regenerative medicine applications, such as 3D cell culture scaffolds and implantable hydrogel matrices for localized drug delivery or cell support.

Quote Request

Request a Quote for N-(2-hydroxypropyl)methacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.